molecular formula C13H19NO4S2 B2702174 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,4-trimethylbenzenesulfonamide CAS No. 874788-17-7

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,4-trimethylbenzenesulfonamide

Cat. No.: B2702174
CAS No.: 874788-17-7
M. Wt: 317.42
InChI Key: ZUUAVNHGRUUFQH-UHFFFAOYSA-N
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Description

The compound “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers” is a series of G protein-gated inwardly-rectifying potassium (GIRK) channel activators . It was discovered and characterized in a study that aimed to identify a potent and selective GIRK1/2 activator .


Synthesis Analysis

The synthesis of this compound involved the identification of a new ether-based scaffold paired with a novel sulfone-based head group . The synthetic chemistry work was performed by a team of researchers .

Scientific Research Applications

Synthesis and Bioactivity

Studies have explored the synthesis of sulfonamide derivatives, investigating their potential as inhibitors for specific biological targets. For example, research has synthesized new sulfonamide compounds starting from various substituted benzaldehydes, testing them for cytotoxicity, tumor-specificity, and as carbonic anhydrase inhibitors. Some derivatives showed interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies (H. Gul et al., 2016)[https://consensus.app/papers/synthesis-bioactivity-studies-gul/a717922d5b5350e89a0b798ed33e6bcc/?utm_source=chatgpt].

Structural and Electronic Properties

Another aspect of research focuses on the structural and electronic properties of sulfonamides. Studies have characterized new compounds through X-ray single-crystal analysis and DFT calculations, investigating their self-association in solutions and potential applications in material science (A. Y. Nikonov et al., 2019)[https://consensus.app/papers/synthesis-features-nikonov/f8e436ff22565c7e9c576c25e960d26a/?utm_source=chatgpt].

Antimicrobial and Anticancer Activities

Sulfonamide derivatives have been evaluated for antimicrobial and anticancer activities. For instance, mixed-ligand copper(II)-sulfonamide complexes have been prepared and characterized, with studies on their DNA binding, cleavage, genotoxicity, and anticancer activity, highlighting the role of the sulfonamide derivative in these biological processes (M. González-Álvarez et al., 2013)[https://consensus.app/papers/mixedligand-copperiisulfonamide-complexes-effect-gonzálezálvarez/fefabccf6f02573db5055251ee9eb877/?utm_source=chatgpt].

Novel Synthetic Approaches

Research has also focused on novel synthetic approaches for creating sulfonamide compounds, exploring their potential applications in drug development and material science. For example, the design, synthesis, and evaluation of thiol-activated sources of sulfur dioxide (SO₂) as antimycobacterial agents have shown promising results against Mycobacterium tuberculosis (Satish R. Malwal et al., 2012)[https://consensus.app/papers/design-synthesis-evaluation-thiolactivated-sources-malwal/9d198f13145556cb9f8ada5fed91e152/?utm_source=chatgpt].

Detection and Imaging Applications

Furthermore, sulfonamide derivatives have been used in the development of selective fluorescent probes for detecting biological thiols, showcasing their application in living cells and serum for biomedical imaging and diagnostics (Sheng-Qing Wang et al., 2013)[https://consensus.app/papers/novel-pyrazolinebased-fluorescent-probe-detecting-wang/b50e1c575673524bbbb8c8da74e67661/?utm_source=chatgpt].

Future Directions

The study that discovered and characterized the related compound “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers” identified compounds that display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds . This suggests potential future directions for the development of more potent and stable GIRK channel activators.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N,3,4-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S2/c1-10-4-5-13(8-11(10)2)20(17,18)14(3)12-6-7-19(15,16)9-12/h4-5,8,12H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUAVNHGRUUFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2CCS(=O)(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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